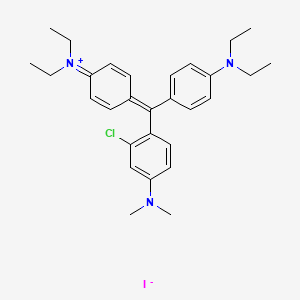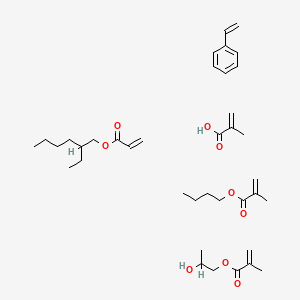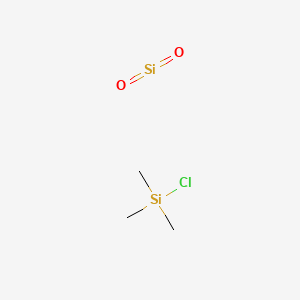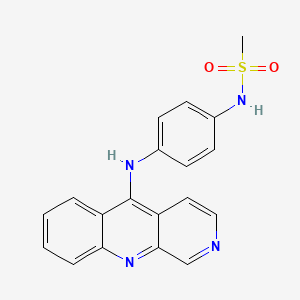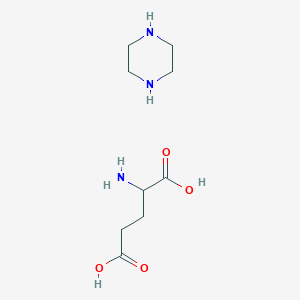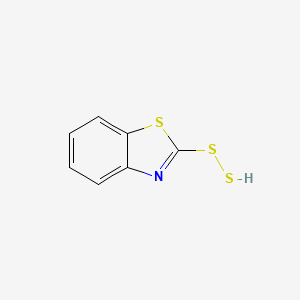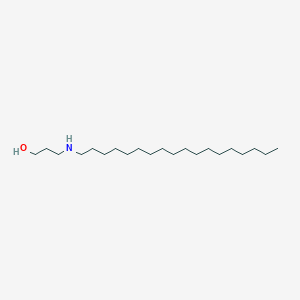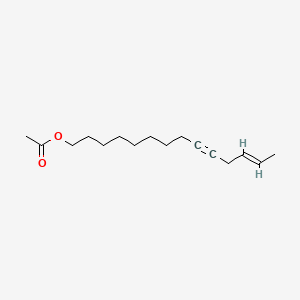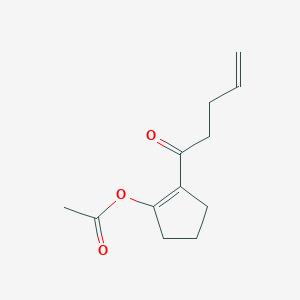![molecular formula C10H21ClO2S B14460631 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL CAS No. 67812-05-9](/img/structure/B14460631.png)
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL is an organic compound that features a unique combination of functional groups, including a butylsulfanyl group, a propoxy group, and a chloropropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL typically involves the reaction of 3-chloropropan-1-ol with 3-(butylsulfanyl)propyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropan-1-ol attacks the electrophilic carbon of the butylsulfanylpropyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloropropanol moiety can be reduced to a propanol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Propanol derivatives.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The chloropropanol moiety can undergo substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 3-(Butylsulfanyl)propanoic acid
- 3-(tert-Butylsulfanyl)propanoic acid
- 3-(Butylsulfonyl)propanol
Comparison: 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL is unique due to the presence of both a butylsulfanyl group and a chloropropanol moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
67812-05-9 |
|---|---|
Molekularformel |
C10H21ClO2S |
Molekulargewicht |
240.79 g/mol |
IUPAC-Name |
1-(3-butylsulfanylpropoxy)-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H21ClO2S/c1-2-3-6-14-7-4-5-13-9-10(12)8-11/h10,12H,2-9H2,1H3 |
InChI-Schlüssel |
ICFZTUYQJYPWHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCCOCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


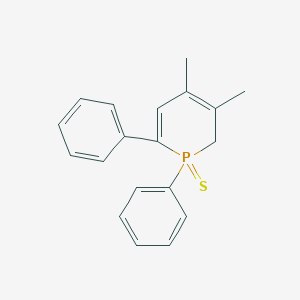
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
